molecular formula C8H10Cl2S B13160650 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene

2-Chloro-5-(3-chloro-2-methylpropyl)thiophene

Katalognummer: B13160650
Molekulargewicht: 209.14 g/mol
InChI-Schlüssel: GWAZFJOEXJLRAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-(3-chloro-2-methylpropyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of two chlorine atoms and a methyl group attached to the thiophene ring, making it a chlorinated derivative of thiophene. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene can be achieved through various synthetic routes. One common method involves the chlorination of 5-(3-chloro-2-methylpropyl)thiophene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-5-(3-chloro-2-methylpropyl)thiophene is unique due to the presence of both chlorine and a methyl-substituted propyl group, which can influence its reactivity and properties.

Eigenschaften

Molekularformel

C8H10Cl2S

Molekulargewicht

209.14 g/mol

IUPAC-Name

2-chloro-5-(3-chloro-2-methylpropyl)thiophene

InChI

InChI=1S/C8H10Cl2S/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

GWAZFJOEXJLRAS-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1=CC=C(S1)Cl)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.